Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate
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Overview
Description
Tert-butyl 3-azabicyclo[321]octan-6-ylcarbamate is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 3-azabicyclo[321]octane core
Preparation Methods
The synthesis of tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate typically involves the reaction of 3-azabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbamate group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved in its action depend on the specific biological system being studied.
Comparison with Similar Compounds
Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities.
8-azabicyclo[3.2.1]octane derivatives: These compounds have similar core structures but differ in their functional groups and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-8-4-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
QRRODJVINUPBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CNC2 |
Origin of Product |
United States |
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